2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
CAS No.: 1206994-40-2
Cat. No.: VC7087368
Molecular Formula: C23H24BrN3OS
Molecular Weight: 470.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206994-40-2 |
|---|---|
| Molecular Formula | C23H24BrN3OS |
| Molecular Weight | 470.43 |
| IUPAC Name | 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C23H24BrN3OS/c1-17-7-3-4-8-20(17)27-21(18-9-11-19(24)12-10-18)15-25-23(27)29-16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3 |
| Standard InChI Key | BHRRCAYZPVKUSX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three primary components:
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituents:
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4-Bromophenyl group: Attached at position 5 of the imidazole ring.
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o-Tolyl group: A methyl-substituted phenyl ring (ortho position) at position 1 of the imidazole.
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Side chain: A thioether-linked ethanone group functionalized with a piperidine ring at position 2.
The IUPAC name systematically describes these features:
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2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone.
Table 1: Molecular Formula and Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₅BrN₃OS |
| Molecular Weight | 507.44 g/mol |
| Key Functional Groups | Imidazole, thioether, ethanone |
The bromine atom enhances electrophilic reactivity, while the piperidine moiety contributes to solubility and bioavailability .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol exists for this compound, analogous imidazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Imidazole ring formation: Reaction of 4-bromobenzaldehyde with o-toluidine and ammonium acetate to form the 1-(o-tolyl)-5-(4-bromophenyl)imidazole intermediate .
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Thioether introduction: Treatment with thioglycolic acid or a thiolating agent to attach the sulfur-containing side chain .
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Piperidine functionalization: Reaction of the thiol intermediate with chloroacetylpiperidine under basic conditions to yield the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazole formation | NH₄OAc, acetic acid, 120°C | 60–75 |
| Thioether coupling | K₂CO₃, DMF, room temperature | 50–65 |
| Piperidine conjugation | Piperidine, acetonitrile, 6h | 70–85 |
The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.
Reactivity Profile
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Imidazole ring: Participates in electrophilic substitution at position 4 (para to nitrogen) .
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Bromophenyl group: Undergoes Suzuki-Miyaura cross-coupling for further derivatization.
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Piperidine moiety: Forms salts with acids, enhancing water solubility .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the piperidine group; low solubility in water (logP ≈ 3.2) .
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Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases.
Table 3: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| logP (Partition coeff.) | 3.2 |
| pKa (Basic) | 7.8 (piperidine nitrogen) |
| Melting Point | Not reported |
| Compound | Target IC₅₀ (nM) |
|---|---|
| Reference kinase inhibitor | 12.5 |
| Analogous imidazole | 45.8 |
Comparative Analysis with Structural Analogues
Piperidine vs. Pyrrolidine
Compared to pyrrolidine-containing analogues (e.g., ), piperidine offers better conformational flexibility, improving interactions with G-protein-coupled receptors .
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